molecular formula C7H10F2O2 B2390175 3-(Difluoromethoxy)cyclohexan-1-one CAS No. 2285099-77-4

3-(Difluoromethoxy)cyclohexan-1-one

Cat. No.: B2390175
CAS No.: 2285099-77-4
M. Wt: 164.152
InChI Key: YHCHMEQSEGFGOO-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)cyclohexan-1-one is a cyclic ketone with the molecular formula C7H11F2O2. It is a colorless liquid with a boiling point of 120-122°C and a melting point of -20°C. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)cyclohexan-1-one typically involves the reaction of cyclohexanone with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)cyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

3-(Difluoromethoxy)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)cyclohexan-1-one involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ketone group can also undergo reactions that modify its structure and function .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)cyclohexan-1-one: Similar in structure but with an additional fluorine atom.

    3-(Methoxy)cyclohexan-1-one: Lacks the fluorine atoms, resulting in different chemical properties.

    3-(Chloromethoxy)cyclohexan-1-one: Contains a chlorine atom instead of fluorine, leading to different reactivity.

Uniqueness

3-(Difluoromethoxy)cyclohexan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-(difluoromethoxy)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCHMEQSEGFGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2285099-77-4
Record name 3-(difluoromethoxy)cyclohexan-1-one
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